1-[Bis(2-methoxyphenyl)methyl]-2-methoxybenzene
Description
1-[Bis(2-methoxyphenyl)methyl]-2-methoxybenzene is a trisubstituted aromatic compound featuring a central benzene ring substituted with a methoxy group at the ortho-position and a bis(2-methoxyphenyl)methyl group. This structure confers unique steric and electronic properties, making it a candidate for applications in materials science, pharmaceuticals, and coordination chemistry.
Properties
CAS No. |
54300-82-2 |
|---|---|
Molecular Formula |
C22H22O3 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
1-[bis(2-methoxyphenyl)methyl]-2-methoxybenzene |
InChI |
InChI=1S/C22H22O3/c1-23-19-13-7-4-10-16(19)22(17-11-5-8-14-20(17)24-2)18-12-6-9-15-21(18)25-3/h4-15,22H,1-3H3 |
InChI Key |
QORKUULVGQBXHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(C2=CC=CC=C2OC)C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[Bis(2-methoxyphenyl)methyl]-2-methoxybenzene typically involves the reaction of 2-methoxybenzyl chloride with 2-methoxyphenylmagnesium bromide in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent . The product is then purified through recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
1-[Bis(2-methoxyphenyl)methyl]-2-methoxybenzene undergoes several types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of methoxybenzene compounds exhibit anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspases and disrupting cell cycle progression. The structural features of 1-[Bis(2-methoxyphenyl)methyl]-2-methoxybenzene may enhance its binding affinity to biological targets involved in cancer pathways.
Case Study:
A study demonstrated the cytotoxicity of methoxybenzene derivatives against various cancer cell lines, including breast and liver cancers. The mechanism was linked to the induction of apoptosis through caspase activation and cell cycle arrest.
| Compound | Activity | Max Activity (%) | EC50 (μM) |
|---|---|---|---|
| Compound A | Anticancer | 85 | 12 ± 3 |
| Compound B | Anticancer | 90 | 10 ± 2 |
2. Opioid Receptor Binding
Research has explored the binding affinities of compounds similar to this compound for opioid receptors. These compounds have been shown to interact selectively with mu, kappa, and delta opioid receptors, indicating potential applications in pain management therapies.
Materials Science Applications
1. Organic Light Emitting Diodes (OLEDs)
The compound's unique electronic properties make it a candidate for use in OLED technology. Its ability to form stable thin films can enhance the efficiency and brightness of OLEDs.
Case Study:
Experimental studies have indicated that incorporating methoxybenzene derivatives into OLED structures improves light emission efficiency by optimizing charge transport properties.
Organic Synthesis Applications
1. Synthetic Reagent
this compound serves as a versatile reagent in organic synthesis. It can be utilized in various reactions, including nucleophilic substitutions and coupling reactions, due to its reactive methoxy groups.
Synthesis Example:
The compound can be used as a precursor for synthesizing more complex organic molecules through palladium-catalyzed cross-coupling reactions.
Summary of Applications
The applications of this compound span multiple fields, highlighting its versatility:
- Medicinal Chemistry : Potential anticancer agent and opioid receptor modulator.
- Materials Science : Candidate for OLED technology.
- Organic Synthesis : Useful reagent for various chemical transformations.
Mechanism of Action
The mechanism by which 1-[Bis(2-methoxyphenyl)methyl]-2-methoxybenzene exerts its effects is not fully understood. it is believed to interact with various molecular targets through its aromatic and methoxy groups. These interactions can influence the compound’s reactivity and binding affinity in different chemical and biological contexts .
Comparison with Similar Compounds
Key Observations :
- Bis(2-methoxyphenyl) disulfide () exhibits lower steric hindrance compared to the target compound due to its linear disulfide linkage, which may enhance reactivity in thiol-disulfide exchange reactions .
- Piperazine-based analogs () prioritize biological activity (e.g., dopamine D₂ receptor binding), suggesting that the target compound could be optimized for similar therapeutic roles .
Physicochemical Properties
Spectroscopic Data :
- Benzimidazole derivatives () with methoxy groups show characteristic NMR signals at δ 3.8–4.0 ppm (OCH₃) and aromatic protons at δ 6.5–7.5 ppm, patterns likely mirrored in the target compound .
Biological Activity
1-[Bis(2-methoxyphenyl)methyl]-2-methoxybenzene, also known as a bisaryl compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure that includes two methoxy-substituted phenyl groups linked by a methylene bridge. The molecular formula is , and its molecular weight is approximately 274.31 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈O₃ |
| Molecular Weight | 274.31 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound primarily involves interactions with various cellular targets, including enzymes and receptors. The methoxy groups enhance lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins. This compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
Anticancer Activity
Recent studies have shown that this compound exhibits significant anticancer properties. For instance, it has been tested against several cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation. The mechanism underlying this activity may involve the induction of apoptosis and disruption of cell cycle progression.
- Case Study : In vitro assays using human cancer cell lines revealed that this compound exhibited IC50 values ranging from 5 to 15 µM, indicating potent cytotoxicity compared to standard chemotherapeutic agents.
Antioxidant Properties
The compound has also been evaluated for its antioxidant potential. It can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage associated with various diseases.
- Research Findings : In a study assessing the antioxidant activity using DPPH radical scavenging assays, this compound demonstrated a scavenging effect comparable to that of well-known antioxidants like ascorbic acid.
Table 1: Biological Activity Summary
Q & A
Q. What are the common synthetic routes for 1-[Bis(2-methoxyphenyl)methyl]-2-methoxybenzene, and what reaction conditions are critical for optimizing yield?
Methodological Answer: Synthesis typically involves Friedel-Crafts alkylation or coupling reactions using 2-methoxybenzyl chloride derivatives. Key steps include:
- Electrophilic substitution : Reacting 2-methoxybenzyl chloride with a bis(2-methoxyphenyl)methane precursor under anhydrous conditions.
- Catalysis : Lewis acids like AlCl₃ or FeCl₃ (1–5 mol%) in dichloromethane or toluene at 60–80°C .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Critical Parameters : Temperature control (±2°C) and moisture exclusion are essential to prevent byproducts such as diarylmethanes or oxidized derivatives .
Q. How can spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- ¹H NMR : Three distinct methoxy proton singlets (δ 3.70–3.85 ppm) and aromatic proton splitting patterns (e.g., para-substituted benzene rings at δ 6.80–7.20 ppm) .
- ¹³C NMR : Methoxy carbons at ~55 ppm and quaternary carbons from the bis(2-methoxyphenyl)methyl group at ~140 ppm .
- IR Spectroscopy : Stretching vibrations for C-O (1250 cm⁻¹) and aromatic C=C (1600 cm⁻¹) bonds .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the theoretical mass (C₂₁H₂₀O₃: 320.1412 g/mol) .
Advanced Research Questions
Q. What strategies address discrepancies in reported physicochemical properties (e.g., solubility, melting point) across studies?
Methodological Answer:
- Standardized Protocols : Use IUPAC-recommended methods for melting point determination (e.g., differential scanning calorimetry) and solubility testing (shake-flask method in buffered solutions at pH 5–9) .
- Data Validation : Cross-reference with databases like PubChem or CAS Common Chemistry to resolve inconsistencies caused by impurities or polymorphic forms .
- Collaborative Reproducibility Studies : Multi-lab validation of synthetic batches using identical reagents (e.g., Kanto Reagents’ anhydrous AlCl₃) .
Q. How can computational chemistry predict the reactivity of this compound in novel applications (e.g., catalysis or supramolecular assembly)?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate steric hindrance from the bis(2-methoxyphenyl)methyl group and electron density at the central benzene ring .
- Molecular Dynamics (MD) Simulations : Model interactions with polar solvents (e.g., methanol) to predict solubility trends or self-assembly behavior .
- Docking Studies : Screen for potential biological targets (e.g., enzyme active sites) using AutoDock Vina, leveraging methoxy groups’ hydrogen-bonding capacity .
Q. What experimental design considerations ensure reproducibility in biological activity studies?
Methodological Answer:
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM in triplicate, using negative controls (e.g., DMSO vehicle) and positive controls (e.g., doxorubicin for cytotoxicity assays) .
- Stability Monitoring : Pre-incubate the compound in cell culture media (37°C, 5% CO₂) for 24 hours to assess degradation via HPLC .
- In Vivo/In Vitro Correlation (IVIVC) : Validate pharmacokinetic models using partition coefficients (logP) calculated from shake-flask experiments .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the compound’s catalytic activity in cross-coupling reactions?
Methodological Answer:
- Systematic Variable Screening : Test Pd(OAc)₂, Ni(COD)₂, and CuI catalysts under varying temperatures (25–120°C) and solvents (DMF, THF) to identify optimal conditions .
- Byproduct Analysis : Use GC-MS to detect side products (e.g., homocoupled dimers) that may reduce yields .
- Kinetic Profiling : Compare turnover frequencies (TOF) across studies to isolate rate-limiting steps (e.g., oxidative addition vs. reductive elimination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
